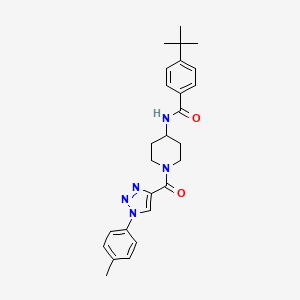

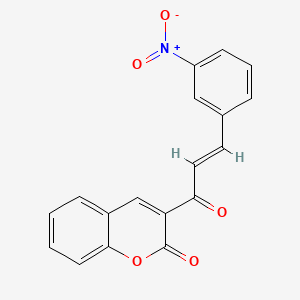

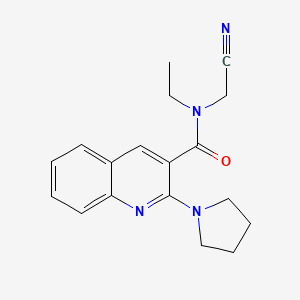

N-(2-((1H-indol-3-yl)thio)ethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis of N-Substituted Isonicotinamides

The synthesis of N-substituted isonicotinamides involves a one-pot transformation combining cyclic 1,3-dicarbonyls with N-(isonicotinoyl)glycine and one-carbon synthons in acetic anhydride. This process yields compounds with a fused pyran-2-one ring. Specifically, compound 8 from this synthesis can be further reacted with nitrogen-containing nucleophiles to produce various derivatives, including quinoline-2,5-diones and 5-hydrazonobenzopyran-2-ones. Under more severe conditions, compound 8 reacts with hydrazine to form a 5-hydrazonoquinoline derivative or even a pyrano-[3,2-c]azepine system upon transformation with hydrazoic acid. Additionally, diazotization of the 1-amino derivative of compound 10 results in a deaminated product .

Molecular Structure Analysis of N-Ferrocenyl Isonicotinamide

N-ferrocenyl isonicotinamide is synthesized through acetylation of aminoferrocene with isonicotinoyl chloride or via HOBt mediated DCC coupling. The molecular structure of N-ferrocenyl isonicotinamide, determined at 100 K, exhibits orthorhombic symmetry. The amide group of N-ferrocenyl isonicotinamide is significantly twisted in relation to the pyridine group and the attached cyclopentadienyl (Cp) ring. This twist contrasts with the planar structure observed in the isomeric compound (4-Pyridylaminocarbonyl)ferrocene. The structure also features 1D hydrogen-bonded chains formed by adjacent isonicotinamide groups, which are oriented along a specific crystallographic direction .

Chemical Reactions Analysis

The chemical reactivity of N-substituted isonicotinamides is highlighted by their ability to undergo further transformations with nitrogen-containing nucleophiles, leading to a variety of heterocyclic compounds. The reactivity under different conditions showcases the versatility of the N-substituted isonicotinamides as precursors for more complex structures. In the case of N-ferrocenyl isonicotinamide, the presence of a hydrogen-bonding network in the solid state is significant as it supports a mixed-valent redox state, which is a class III mixed valent redox state. This property is not observed in solution, where the complex exhibits a standard redox potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-ferrocenyl isonicotinamide are characterized using various spectroscopic techniques, including NMR, IR, ESI-MS, and UV-vis spectroscopy. The solid-state structure is determined using X-ray crystallography, which reveals the orientation of the hydrogen-bonding network. The electrochemical properties are studied through solid-state cyclic voltammetry, demonstrating the ability of the hydrogen-bonding network to support a mixed-valent redox state. In solution, the redox potential of the complex is measured against Ag/AgCl .

科学的研究の応用

Synthetic Chemistry : The compound has been involved in studies exploring novel synthesis methods and chemical reactions. For instance, Brice and Clayden (2009) discussed the cyclization of isonicotinamides, leading to the creation of spirocyclic compounds, which include structures related to N-(2-((1H-indol-3-yl)thio)ethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide (Brice & Clayden, 2009).

Biological Evaluation and Molecular Docking : Aziz et al. (2021) conducted a study on 1H-3-Indolyl derivatives, which are structurally related to the compound . They focused on evaluating their biological activities as antioxidants and performed molecular docking studies to understand their mechanisms of action (Aziz et al., 2021).

Antimicrobial Activities : Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This study is relevant due to the structural similarities and potential biological activities shared with this compound (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Chemical Sensors : A study by Yang et al. (2019) involved the development of a chromene-based fluorescent probe for detecting thiol flux in biological systems. The relevance lies in the use of indoles, which are structurally related to the compound , for targeting specific molecules in biological pathways (Yang et al., 2019).

Crystal Structure and Biological Activity : Jeragh, Ali, and El-asmy (2015) synthesized complexes involving isonicotinamide and investigated their crystal structures and biological activities. This research provides insights into the structural and functional aspects of compounds related to this compound (Jeragh, Ali, & El-asmy, 2015).

作用機序

Target of action

Indole derivatives are known for their vast array of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. Generally, they interact with their targets to induce a biological response .

Biochemical pathways

Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can also vary. These properties greatly impact the bioavailability of the compound .

Result of action

The molecular and cellular effects of indole derivatives can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action environment

The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. These can include the presence of other compounds, pH, temperature, and more .

特性

IUPAC Name |

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c25-21(15-5-8-22-20(13-15)27-16-6-10-26-11-7-16)23-9-12-28-19-14-24-18-4-2-1-3-17(18)19/h1-5,8,13-14,16,24H,6-7,9-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUBWTILZXUQBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=C2)C(=O)NCCSC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-chlorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2526712.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526722.png)

![5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2526732.png)

![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B2526733.png)